3,6-Diazabicyclo[3.2.1]octane;dihydrochloride
Description
Properties
IUPAC Name |
3,6-diazabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-5-2-7-4-6(1)8-3-5;;/h5-8H,1-4H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZLAZYXTRDCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1NC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diazabicyclo[3.2.1]octane;dihydrochloride typically involves the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives. For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate affords the desired product in yields ranging from 51% to 73% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as cycloaddition reactions and subsequent purification steps to obtain the dihydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
3,6-Diazabicyclo[3.2.1]octane;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acrylates, acrylic acids, and other electrophilic reagents. The reactions typically occur under mild to moderate conditions, often requiring catalysts or specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the bicyclic structure, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
One of the most notable applications of 3,6-Diazabicyclo[3.2.1]octane;dihydrochloride is its role as a potential inhibitor of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Research has demonstrated that derivatives of this compound can effectively inhibit various classes of β-lactamases, including class A, C, and D enzymes. For instance, a study highlighted the efficacy of a specific diazabicyclooctane derivative in inhibiting OXA carbapenemases with high acylation rates, suggesting its potential use in treating infections caused by multidrug-resistant Gram-negative bacteria .
Neurotransmitter Modulation
The compound has also been investigated for its interactions with neurotransmitter receptors. Studies indicate that this compound can modulate receptor activity, which may provide insights into therapeutic mechanisms for neurological conditions . This aspect of its application is particularly relevant in the development of drugs aimed at treating disorders such as depression and anxiety.
Organic Synthesis
Catalytic Applications
In organic chemistry, this compound serves as a catalyst in various reactions due to its basicity and ability to deprotonate substrates, thus enhancing their reactivity. It has been utilized in the Steglich reaction for esterification under mild conditions . Additionally, it can act as a scavenger for Lewis acids, preventing undesired side reactions and improving reaction yields.
Corrosion Inhibition
The compound has been explored as a corrosion inhibitor for metals. Its ability to form protective films on metal surfaces helps mitigate corrosion processes, making it useful in industrial applications where metal integrity is critical .
Case Studies and Research Findings
Several studies have documented the applications of this compound across different domains:
Mechanism of Action
The mechanism of action of 3,6-Diazabicyclo[3.2.1]octane;dihydrochloride involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Diazabicyclo[3.2.1]octane Family
Key Insights:
- Nitrogen Positioning : The placement of nitrogen atoms dictates receptor selectivity. For example:
- Therapeutic Applications : 1,6-Diazabicyclo derivatives (e.g., avibactam) are clinically validated for bacterial resistance, whereas 3,6-analogues remain under exploration for neurological targets .
Comparison with Diazabicyclo[3.3.1]heptane Derivatives
Key Insights:
- Ring Size and Rigidity : The bicyclo[3.3.1]heptane scaffold (7-membered ring) increases steric constraints compared to the 8-membered bicyclo[3.2.1]octane system. This difference correlates with divergent biological activities: cytotoxicity in heptanes vs. receptor modulation in octanes .
Substituted Derivatives
Key Insights:
- Substituent Effects : Alkyl or aryl groups (e.g., benzyl, methyl) influence pharmacokinetics and target engagement. For instance, avibactam’s carboxy groups enable covalent β-lactamase inhibition, while benzyl groups enhance lipophilicity for CNS penetration .
Biological Activity
3,6-Diazabicyclo[3.2.1]octane; dihydrochloride, often referred to as DABCO or its derivatives, is a bicyclic compound that has garnered attention for its diverse biological activities. Its unique structure allows it to interact with various biological targets, making it a significant compound in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the molecular formula and features a bicyclic structure characterized by two nitrogen atoms within its rings. This configuration contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.10 g/mol |
| Solubility | Soluble in water |
| Melting Point | Decomposes around 325 °C |
3,6-Diazabicyclo[3.2.1]octane; dihydrochloride exhibits its biological effects primarily through modulation of neurotransmitter systems. Its mechanism involves:
- Binding to Receptors : The compound interacts with neurotransmitter receptors, influencing their activity and potentially altering cognitive functions and behavior.
- Enzyme Modulation : It can act as a modulator of various enzymes, affecting metabolic pathways related to neurotransmitter synthesis and degradation .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against resistant bacterial strains .
Neuropharmacological Effects
Research indicates that DABCO derivatives can affect neurotransmitter systems similar to tropane alkaloids. These compounds have been studied for their potential in treating neurological disorders due to their ability to modify receptor activity.
- Case Study : A study demonstrated that specific derivatives of DABCO exhibited significant inhibition of certain β-lactamases, which are enzymes produced by bacteria that confer antibiotic resistance. This suggests a dual role in both neurological applications and antimicrobial resistance management .
Antimicrobial Properties
DABCO derivatives have shown promise in combating antibiotic-resistant bacteria:
- Inhibition of β-lactamases : Compounds derived from DABCO were tested against various β-lactamases (e.g., KPC-2), revealing potent inhibitory effects with values ranging from 0.1 to ≤8 μM .
- Comparison Table :
| Compound | Target Enzyme | (μM) |
|---|---|---|
| DABCO Derivative 1 | KPC-2 | 0.1 |
| DABCO Derivative 2 | OXA-48 | ≤8 |
| Reference Compound | Avibactam | 0.5 |
Applications in Drug Development
The unique properties of 3,6-Diazabicyclo[3.2.1]octane; dihydrochloride make it a valuable scaffold for drug development:
- Synthesis of New Derivatives : The compound serves as a building block for synthesizing novel compounds aimed at treating various conditions, including infections caused by resistant bacteria and neurological disorders.
- Potential Therapeutics : Ongoing research aims to explore its efficacy as a precursor for new drugs targeting specific biological pathways involved in disease processes .
Q & A
Q. How can researchers ensure reproducibility when publishing studies on bicyclic amine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
